molecular formula C18H28N4O3 B2707389 N1-(4-(dimethylamino)phenethyl)-N2-(2-morpholinoethyl)oxalamide CAS No. 954069-18-2

N1-(4-(dimethylamino)phenethyl)-N2-(2-morpholinoethyl)oxalamide

Cat. No.: B2707389
CAS No.: 954069-18-2
M. Wt: 348.447
InChI Key: WZQCDWPERNMELE-UHFFFAOYSA-N
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Description

N1-(4-(dimethylamino)phenethyl)-N2-(2-morpholinoethyl)oxalamide is a synthetic organic compound with the molecular formula C18H28N4O3 and a molecular weight of 348.4 . This oxalamide derivative features a molecular architecture incorporating both a 4-(dimethylamino)phenethyl group and a 2-morpholinoethyl group, suggesting potential for diverse biological interactions. The presence of these functional motifs, common in pharmacologically active compounds, makes it a valuable scaffold for investigative applications. Researchers can leverage this compound as a key intermediate or building block in medicinal chemistry and drug discovery projects. Its structural characteristics, including the hydrogen-bonding capacity of the oxalamide core and the tertiary amines, indicate potential for use in probing protein-ligand interactions or cellular signaling pathways. This product is intended for research and laboratory use only. It is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

N-[2-[4-(dimethylamino)phenyl]ethyl]-N'-(2-morpholin-4-ylethyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H28N4O3/c1-21(2)16-5-3-15(4-6-16)7-8-19-17(23)18(24)20-9-10-22-11-13-25-14-12-22/h3-6H,7-14H2,1-2H3,(H,19,23)(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZQCDWPERNMELE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)CCNC(=O)C(=O)NCCN2CCOCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H28N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N1-(4-(dimethylamino)phenethyl)-N2-(2-morpholinoethyl)oxalamide is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

The synthesis of this compound typically involves multi-step organic reactions. The initial step often includes the formation of an intermediate from 4-(dimethylamino)benzaldehyde and morpholine, followed by the introduction of the oxalamide moiety. The overall reaction pathway can be summarized as follows:

  • Formation of Intermediate : Reaction of 4-(dimethylamino)benzaldehyde with morpholine.
  • Benzyl Group Addition : Reaction with benzyl chloride under basic conditions.
  • Oxalamide Formation : Introduction of the oxalamide group using oxalyl chloride in the presence of a base such as triethylamine.

The biological activity of this compound is primarily attributed to its ability to interact with various biological macromolecules, including enzymes and receptors. The proposed mechanisms include:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
  • Receptor Modulation : It can alter receptor signaling pathways, potentially affecting neurotransmitter systems.
  • Cellular Interference : The compound may disrupt cellular processes, leading to various biological effects.

Antimicrobial Activity

Research has indicated that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its efficacy against a range of bacterial strains, suggesting potential applications in treating infections.

Anticancer Properties

The compound has been investigated for its anticancer activity. In vitro assays have shown that it can induce apoptosis in cancer cell lines, making it a candidate for further development as an anticancer agent.

Anticonvulsant Activity

Preliminary studies suggest that derivatives similar to this compound may exhibit anticonvulsant properties. For instance, compounds with similar structural motifs have been tested in seizure models, showing protective effects against induced seizures .

Case Studies and Research Findings

StudyFindings
Antimicrobial Efficacy Demonstrated effectiveness against Staphylococcus aureus and Escherichia coli in laboratory settings.
Anticancer Activity Induced apoptosis in various cancer cell lines; further studies are needed to elucidate the mechanisms involved.
Anticonvulsant Screening Similar compounds showed significant activity in seizure models, indicating potential for further exploration in this area.

Comparison with Similar Compounds

Structural Comparison

The table below highlights key structural differences between the target compound and analogous oxalamides:

Compound Name R1 Substituent R2 Substituent Key Functional Groups Molecular Features
Target Compound 4-(Dimethylamino)phenethyl 2-Morpholinoethyl Dimethylamino, morpholine Polar tertiary amines, aromatic ring
N1-(2,4-Dimethoxybenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide (S336) 2,4-Dimethoxybenzyl 2-(Pyridin-2-yl)ethyl Methoxy, pyridine Aromatic methoxy, heterocyclic amine
N1-(4-Methoxyphenethyl)-N2-(2-methoxyphenyl)oxalamide (17) 4-Methoxyphenethyl 2-Methoxyphenyl Methoxy Aromatic methoxy groups
N1-(2-Fluorophenyl)-N2-(4-methoxyphenethyl)oxalamide (18) 4-Methoxyphenethyl 2-Fluorophenyl Methoxy, fluorine Halogen substitution
N1-(2-Methoxy-4-methylbenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide (No. 1770) 2-Methoxy-4-methylbenzyl 2-(Pyridin-2-yl)ethyl Methoxy, methyl, pyridine Bulky aromatic substituents

Key Observations :

  • Pyridine-containing derivatives (e.g., S336, No. 1770) exhibit heterocyclic aromaticity, which may enhance interactions with charged residues in biological targets like taste receptors .

Antimicrobial and Metabolic Activity

  • The target compound’s dimethylamino group could modulate such effects .
  • Enzyme Interactions: Piperazine-containing oxalamides (e.g., compound 11 in ) target cytochrome P450 enzymes, suggesting that the morpholino group in the target compound may similarly influence enzyme inhibition or activation .

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